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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

solid dispersion techniques to enhance the solubility and dissolution rate of furosemide, a loop

diuretic classified as a Biopharmaceutical Classification System (BCS) Class II drug with low

solubility and high permeability.[1][2] Enhancing its dissolution is crucial for improving its oral

bioavailability and therapeutic efficacy.[1][3]

Introduction to Solid Dispersion for Furosemide
Solid dispersion is a well-established technique for improving the dissolution of poorly water-

soluble drugs like furosemide.[4] The core principle involves dispersing the drug in a

hydrophilic carrier matrix at a solid state.[4] This enhances dissolution through several

mechanisms, including:

Particle Size Reduction: Dispersing the drug at a molecular or amorphous level within the

carrier significantly increases the surface area available for dissolution.[4]

Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic

furosemide particles.[4]

Conversion to Amorphous State: The crystalline structure of furosemide can be converted to

a more soluble amorphous form, which requires less energy for dissolution.[4][5]
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Various hydrophilic polymers have been successfully used as carriers for furosemide solid

dispersions, including Polyethylene Glycols (PEGs), Poloxamers, Hydroxypropyl

Methylcellulose (HPMC), and Polyvinylpyrrolidone (PVP).[6][7][8]

Common Solid Dispersion Techniques for
Furosemide
Several methods can be employed to prepare furosemide solid dispersions, each with its own

advantages. The choice of technique often depends on the physicochemical properties of the

drug and carrier.

Solvent Evaporation Method
This technique involves dissolving both the drug and the carrier in a common solvent, followed

by the evaporation of the solvent to obtain the solid dispersion.[6][7]

Fusion (Melting) Method
In the fusion method, the drug and a thermally stable, low-melting point carrier are heated

together until a homogenous melt is formed. This melt is then rapidly cooled and solidified.[6][9]

Kneading Method
The kneading method involves wetting the physical mixture of the drug and carrier with a

hydroalcoholic solvent to form a paste, which is then kneaded for a specific time and dried.[5]

[10]

Co-grinding Method
This method involves grinding the drug and carrier together to create a solid dispersion. This

process can lead to a reduction in drug crystallinity and an intimate mixture of the components.

[4][11]
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The following tables summarize the dissolution enhancement of furosemide achieved through

various solid dispersion formulations as reported in the literature.

Table 1: Dissolution Enhancement of Furosemide by Solvent Evaporation Method

Carrier
Drug:Carrier
Ratio

Dissolution
Medium

% Drug
Release (Time)

Reference

HPMC (6cps)

7:10

(Furosemide:HP

MC)

Not Specified 99% (1 hour) [6]

Poloxamer 407

7:3

(Furosemide:Pol

oxamer)

Not Specified 93.86% (1 hour) [6]

Poloxamer 407 1:3
Distilled Water &

Acidic Conditions
>97% [7]

PVP K30 1:2
Water with 0.1%

Tween 80

>87.18% (120

minutes)
[2][8]

Soluplus® 1:2
Water with 0.1%

Tween 80
- [8]

HPMC-E6 1:2
Water with 0.1%

Tween 80
- [8]

Table 2: Dissolution Enhancement of Furosemide by Fusion Method

Carrier
Drug:Carrier
Ratio

Dissolution
Medium

% Drug
Release (Time)

Reference

Poloxamer 188 1:1 Not Specified 86.67% (1 hour) [6]

PEG 6000 1:1 Not Specified 70.85% (1 hour) [6]

PEG 6000 &

MCC
Optimized

0.1 N HCl (pH

1.2)

100% (< 30

minutes)
[9]
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Table 3: Dissolution Enhancement of Furosemide by Kneading Method

Carrier
Drug:Carrier
Ratio

Dissolution
Medium

% Drug
Release (Time)

Reference

Sodium Starch

Glycolate
1:2

Simulated

Gastric Fluid (pH

1.2)

79% (60

minutes)
[5]

Crospovidone Not Specified Not Specified
76.5% (30

minutes)
[10]

Table 4: Dissolution Enhancement of Furosemide by Co-grinding Method

Carrier
Drug:Carrier
Ratio

Dissolution
Medium

% Drug
Release

Reference

Crospovidone 1:2 pH 1.2 & 5.8

Higher than pure

drug and

physical mixture

[4][11]

Microcrystalline

Cellulose
1:2 pH 1.2 & 5.8

Higher than pure

drug and

physical mixture

[4][11]

Experimental Protocols
The following are detailed protocols for the preparation and characterization of furosemide
solid dispersions.

Preparation of Solid Dispersions
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Preparation Steps Post-Processing
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Caption: Workflow for the Solvent Evaporation Method.

Dissolution: Accurately weigh the calculated amounts of furosemide and the selected

hydrophilic carrier (e.g., PVP K30, HPMC). Dissolve both components in a suitable common

solvent (e.g., methanol).[8]

Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The temperature and

pressure should be controlled to ensure efficient and gentle removal of the solvent (e.g.,

50°C at 150 mbar).[8]

Drying and Pulverization: The resulting solid mass is further dried to remove any residual

solvent. The dried mass is then pulverized using a mortar and pestle to obtain a fine powder.

Sieving and Storage: The powdered solid dispersion is passed through a sieve (e.g., #80

mesh) to ensure a uniform particle size. The final product should be stored in a desiccator to

protect it from moisture.[8]

Preparation Steps Post-Processing
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Caption: Workflow for the Fusion (Melting) Method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1674285?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674285?utm_src=pdf-body
https://pharmacia.pensoft.net/article/156784/
https://pharmacia.pensoft.net/article/156784/
https://pharmacia.pensoft.net/article/156784/
https://www.benchchem.com/product/b1674285?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melting: The hydrophilic carrier (e.g., PEG 6000) is accurately weighed and melted in a

porcelain dish at a temperature just above its melting point.[9]

Dispersion: Furosemide is then added to the molten carrier and dispersed uniformly with

constant stirring.[9]

Solidification: The molten mixture is rapidly cooled and solidified on an ice bath to prevent

drug recrystallization.

Pulverization and Sieving: The solidified mass is pulverized and sieved to obtain a uniform

powder.

Storage: The prepared solid dispersion is stored in a desiccator.

Characterization of Solid Dispersions
To evaluate the prepared solid dispersions, several analytical techniques are employed.

Purpose: To identify any potential chemical interactions between furosemide and the carrier.

[4][5]

Protocol:

Prepare pellets by mixing a small amount of the solid dispersion powder with potassium

bromide (KBr).[5]

Compress the mixture using a hydraulic press to form a transparent pellet.

Scan the pellet over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Compare the spectra of the pure drug, the carrier, and the solid dispersion to detect any

shifts or disappearance of characteristic peaks. The absence of significant changes in the

drug's characteristic peaks suggests the absence of chemical interaction.[1][5]

Purpose: To investigate the thermal properties and the physical state (crystalline or

amorphous) of furosemide in the solid dispersion.[1][5]

Protocol:
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Accurately weigh a small sample (typically 2-5 mg) of the solid dispersion into an

aluminum pan.

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range

under a nitrogen atmosphere.

Record the heat flow as a function of temperature.

The disappearance or a significant shift to a lower temperature of the furosemide melting

peak in the thermogram of the solid dispersion indicates its conversion to an amorphous

or molecularly dispersed state.[1]

Purpose: To confirm the crystalline or amorphous nature of furosemide in the solid

dispersion.[4][5]

Protocol:

Place the powdered sample of the solid dispersion on a sample holder.

Expose the sample to an X-ray beam at a specific angle.

Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

Sharp, distinct peaks in the diffractogram indicate a crystalline structure, while a halo

pattern with the absence of sharp peaks suggests an amorphous state. The reduction or

absence of furosemide's characteristic crystalline peaks in the solid dispersion confirms

its amorphization.[4][8]

Purpose: To evaluate the dissolution rate of furosemide from the solid dispersion compared

to the pure drug.[6][9]

Protocol:

Use a USP Type II (paddle) dissolution apparatus.[9]

The dissolution medium can be varied (e.g., 900 mL of 0.1 N HCl, simulated gastric fluid

pH 1.2, or phosphate buffer).[5][9] Maintain the temperature at 37 ± 0.5°C and the paddle

speed at a constant rate (e.g., 50 rpm).[5][9]
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Add a quantity of the solid dispersion equivalent to a specific dose of furosemide (e.g., 40

mg) to the dissolution medium.[9]

Withdraw samples at predetermined time intervals and replace with an equal volume of

fresh medium to maintain sink conditions.[9]

Filter the samples and analyze the concentration of dissolved furosemide using a suitable

analytical method, such as UV-Visible spectrophotometry at the drug's λmax.[9]

Plot the cumulative percentage of drug released against time to obtain the dissolution

profile.
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Caption: Logical workflow for the characterization of furosemide solid dispersions.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1674285?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255424/
https://www.benchchem.com/product/b1674285?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255424/
https://www.benchchem.com/product/b1674285?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid dispersion techniques are highly effective for enhancing the solubility and dissolution rate

of furosemide. The choice of the preparation method and the carrier are critical factors that

influence the extent of this enhancement. Proper characterization of the solid dispersions is

essential to understand the underlying mechanisms and to ensure the quality and performance

of the final product. The protocols and data presented in these application notes provide a solid

foundation for researchers and drug development professionals working on the formulation of

furosemide and other poorly soluble drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Furosemide Solubility via Solid Dispersion Techniques]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1674285#solid-dispersion-techniques-
to-enhance-furosemide-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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